![molecular formula C15H15ClN2O B4395637 N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B4395637.png)
N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential as a therapeutic agent. CMU belongs to the class of phenylurea derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the activation of the p53 pathway. It is also believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. It has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea and its potential for use in clinical settings.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea. Another area of interest is the investigation of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea and its potential for use in combination with other therapeutic agents.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential as a therapeutic agent, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-4-3-5-13(8-10)17-15(19)18-14-7-6-12(16)9-11(14)2/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPUXBTZSKCMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(3-methylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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